Methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
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Overview
Description
“Methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate” is a derivative of 1,2,4-triazole . Triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves condensing the methyl benzoate and methyl salicylate with various substituents . Their structures were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1 H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis
The molecular structure of “this compound” is established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1 H nuclear magnetic resonance (NMR), and mass spectral data .Scientific Research Applications
Cyclization and Synthesis of Heterocyclic Compounds
Research on related compounds shows a focus on cyclization reactions to produce heterocyclic systems. For instance, the study of cyclization reactions of thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives highlights the potential for developing compounds with pharmacological properties. The structural modification through these reactions demonstrates the versatility of such compounds in synthesizing new chemical entities potentially useful in medicinal chemistry and drug development (Maliszewska-Guz et al., 2005).
Antitumor Activity
The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains, including triazole derivatives, have been evaluated for their in vitro antitumor activity. This research indicates the potential of such compounds in the development of new antitumor agents, showcasing the importance of structural modifications to enhance biological activity (Hu et al., 2008).
Antimicrobial Agents
The synthesis and evaluation of 1,3,4-triazole-2-one derivatives as antimicrobial agents reveal the compound's utility in addressing microbial resistance. Novel compounds synthesized from the base triazole structure have shown promising antibacterial, antifungal, and anti-inflammatory activities, indicating the compound's role in developing new antimicrobial agents (Neelgundmath & Kotresh, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a wide range of biological activities . These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor effects .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-17(25)13-7-9-14(10-8-13)20-15(24)11-27-18-22-21-16(23(18)19)12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYGZNPYPYAIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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